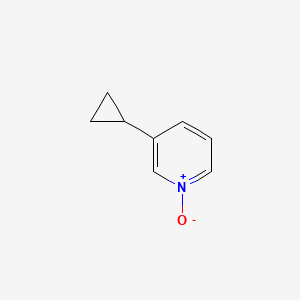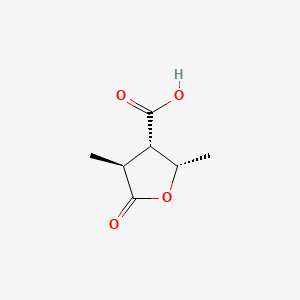
Ala-ser-glu-gln-gly-tyr-glu-glu-met-arg-ala-phe-gln-gly
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Ala-ser-glu-gln-gly-tyr-glu-glu-met-arg-ala-phe-gln-gly” is a peptide composed of a sequence of amino acids: alanine, serine, glutamic acid, glutamine, glycine, tyrosine, glutamic acid, glutamic acid, methionine, arginine, alanine, phenylalanine, glutamine, and glycine. Peptides like this one are fundamental components in various biological processes and have significant roles in biochemistry and molecular biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “Ala-ser-glu-gln-gly-tyr-glu-glu-met-arg-ala-phe-gln-gly” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt).
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high efficiency and reproducibility. Additionally, recombinant DNA technology can be employed to produce peptides in microbial systems, where genes encoding the peptide are inserted into bacteria or yeast, which then express the peptide.
化学反応の分析
Types of Reactions
Peptides undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using oligonucleotides.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.
科学的研究の応用
Peptides like “Ala-ser-glu-gln-gly-tyr-glu-glu-met-arg-ala-phe-gln-gly” have numerous applications in scientific research:
Chemistry: Used as model compounds to study peptide bond formation and stability.
Biology: Serve as substrates for enzymes and are involved in signaling pathways.
Medicine: Potential therapeutic agents for diseases such as cancer and diabetes.
Industry: Utilized in the development of biomaterials and as components in diagnostic assays.
作用機序
The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides interact with molecular targets such as receptors, enzymes, or other proteins. These interactions can activate or inhibit biological pathways, leading to various physiological effects. For example, peptides can bind to cell surface receptors, triggering intracellular signaling cascades that regulate cellular functions.
類似化合物との比較
Similar Compounds
Ala-gly-ser-glu-gln-gly-tyr-glu-glu-met-arg-ala-phe-gln-gly: A similar peptide with an additional glycine residue.
Ala-ser-glu-gln-gly-tyr-glu-glu-met-arg-ala-phe-gln: A shorter version missing the terminal glycine.
Uniqueness
The uniqueness of “Ala-ser-glu-gln-gly-tyr-glu-glu-met-arg-ala-phe-gln-gly” lies in its specific sequence, which determines its structure and function. The presence of multiple glutamic acid residues may confer specific binding properties or stability to the peptide.
特性
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-(carboxymethylamino)-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H99N19O25S/c1-33(68)55(100)86-47(32-87)66(111)83-43(19-24-53(96)97)60(105)79-39(15-20-48(69)89)57(102)74-30-50(91)77-45(29-36-11-13-37(88)14-12-36)64(109)82-42(18-23-52(94)95)61(106)81-41(17-22-51(92)93)62(107)84-44(25-27-112-3)63(108)78-38(10-7-26-73-67(71)72)59(104)76-34(2)56(101)85-46(28-35-8-5-4-6-9-35)65(110)80-40(16-21-49(70)90)58(103)75-31-54(98)99/h4-6,8-9,11-14,33-34,38-47,87-88H,7,10,15-32,68H2,1-3H3,(H2,69,89)(H2,70,90)(H,74,102)(H,75,103)(H,76,104)(H,77,91)(H,78,108)(H,79,105)(H,80,110)(H,81,106)(H,82,109)(H,83,111)(H,84,107)(H,85,101)(H,86,100)(H,92,93)(H,94,95)(H,96,97)(H,98,99)(H4,71,72,73)/t33-,34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIFEXSMFVGZHW-WGVDZNMKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H99N19O25S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1602.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3a(4H)-Benzofuranmethanol,2-ethoxyhexahydro-,[2R-(2alpha,3abta,7abta)]-(9CI)](/img/new.no-structure.jpg)
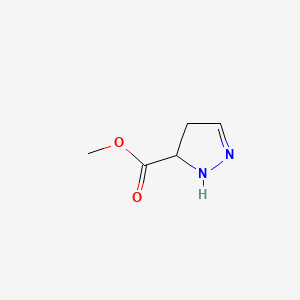
![6-Fluoro-3-methylbenzo[d]isoxazol-7-amine](/img/structure/B575518.png)
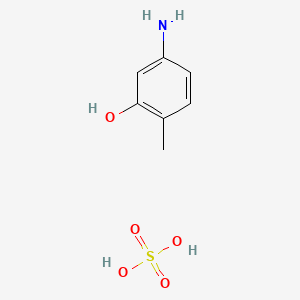
![1-methyl-3H-imidazo[1,5-a]benzimidazole](/img/structure/B575520.png)
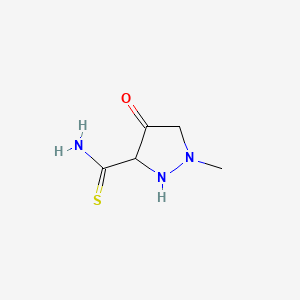
![2-(Hexahydropyrazolo[1,2-a]pyrazol-1-yl)ethanol](/img/structure/B575524.png)

![2-(tert-Butyl)benzo[d]thiazol-6-ol](/img/structure/B575529.png)
![1-(Thietan-3-yl)-1H-benzo[d]imidazole](/img/structure/B575530.png)
